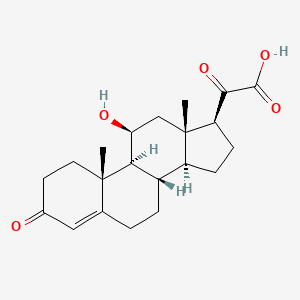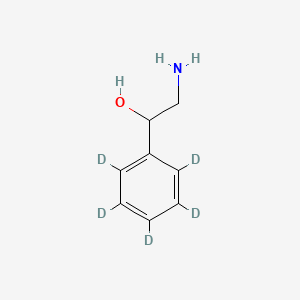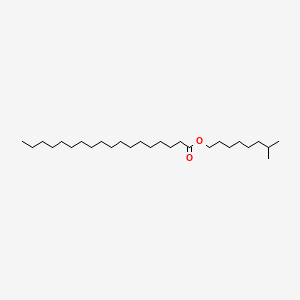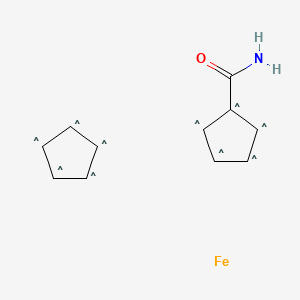
2-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(palmitoyloxy)propyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is a phospholipid, a type of lipid molecule that is a major component of cell membranes. It is composed of a glycerol backbone linked to two fatty acids (oleic acid and palmitic acid) and a phosphoethanolamine group. This compound plays a crucial role in maintaining the structural integrity and functionality of cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid and palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and phosphorylation processes .
Industrial Production Methods
Industrial production of 1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Substitution: The phosphoethanolamine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids (oleic acid and palmitic acid), glycerol.
Substitution: Various substituted phosphoethanolamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component of artificial surfactants for treating respiratory distress syndrome.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine exerts its effects primarily through its incorporation into cell membranes. It helps maintain membrane fluidity and stability, which is essential for proper cell function. The compound can also participate in signaling pathways by interacting with membrane proteins and other lipids, influencing various cellular processes such as apoptosis, proliferation, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Another phospholipid with similar fatty acid composition but with a choline head group instead of phosphoethanolamine.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG): Similar structure but with a glycerol head group.
1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL): Contains linoleic acid instead of phosphoethanolamine.
Uniqueness
1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is unique due to its specific combination of fatty acids and the phosphoethanolamine head group. This combination imparts distinct biophysical properties, such as membrane fluidity and interaction with proteins, making it particularly valuable for studying membrane dynamics and developing therapeutic applications .
Eigenschaften
Molekularformel |
C39H76NO8P |
|---|---|
Molekulargewicht |
718.0 g/mol |
IUPAC-Name |
[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17- |
InChI-Schlüssel |
BLMYNJDXEOSYBR-ZCXUNETKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OP(=O)(O)OCCN |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)(O)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)
![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)






![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)

